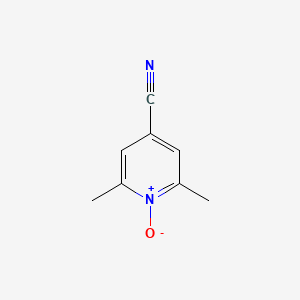

4-Cyano-2,6-dimethylpyridine 1-oxide

Description

Properties

IUPAC Name |

2,6-dimethyl-1-oxidopyridin-1-ium-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-6-3-8(5-9)4-7(2)10(6)11/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYIPHUBTBCQVKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=[N+]1[O-])C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Cyano-2,6-dimethylpyridine 1-oxide involves the reaction of 4,6-dimethylpyridine-1-oxide with cyanide. The process typically includes the following steps :

Formation of 1-Methoxy-2-methylpyridinium methyl sulfate: This is achieved by reacting dry powdered 2-picoline-1-oxide with dimethyl sulfate. The reaction mixture is maintained at a temperature between 80° and 90°C.

Formation of 2-Cyano-6-methylpyridine: The 1-methoxy-2-methylpyridinium methyl sulfate is then reacted with sodium cyanide in an aqueous solution under nitrogen atmosphere. The reaction mixture is cooled to 0°C and allowed to stand overnight.

Industrial Production Methods

The industrial production of 4-Cyano-2,6-dimethylpyridine 1-oxide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

4-Cyano-2,6-dimethylpyridine 1-oxide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can undergo substitution reactions, particularly at the cyano group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Scientific Research Applications

Synthesis and Organic Chemistry

4-Cyano-2,6-dimethylpyridine 1-oxide is primarily utilized as an intermediate in the synthesis of various organic compounds. Its structure allows it to participate in diverse chemical reactions, including:

- Cycloaddition Reactions : It has been employed in cycloaddition reactions with azides to form novel pyridine derivatives. For instance, a study demonstrated its reaction with sodium azide in the presence of cadmium chloride as a catalyst, leading to the formation of complex structures .

- Palladium-Catalyzed Reactions : The compound is also used in palladium-catalyzed reactions, which are essential for the development of pharmaceuticals and agrochemicals. These reactions often involve coupling processes that yield valuable products with high efficiency .

Coordination Chemistry

4-Cyano-2,6-dimethylpyridine 1-oxide acts as a ligand in coordination chemistry. Its ability to coordinate with metal centers facilitates the formation of metal complexes that exhibit interesting properties:

- Metal Complexes : Research has shown that this compound can form stable complexes with transition metals, which are useful in catalysis and material science applications. The coordination enhances the reactivity of the metal centers, making them suitable for various catalytic processes .

Material Science

In material science, 4-Cyano-2,6-dimethylpyridine 1-oxide has been explored for its potential use in developing advanced materials:

- Photoanode Materials : Recent studies have investigated its role in synthesizing mixed-metal tungsten oxide photoanodes through pulsed-laser techniques. These materials are promising for solar energy conversion applications due to their efficiency and stability under operational conditions .

Case Study 1: Synthesis of Novel Pyridine Derivatives

A research team utilized 4-Cyano-2,6-dimethylpyridine 1-oxide in a series of reactions to synthesize new pyridine derivatives with enhanced biological activity. The derivatives were tested against various pathogens, showing promising results that highlight the compound's utility in medicinal chemistry.

Case Study 2: Catalytic Applications

In another study, the compound was used as a ligand in palladium-catalyzed cross-coupling reactions. The resulting products demonstrated high yields and selectivity, underscoring the importance of this compound in developing efficient synthetic methodologies for complex organic molecules.

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs of 4-Cyano-2,6-dimethylpyridine 1-oxide, emphasizing substituent differences and their implications:

Key Observations :

- Electronic Effects: The cyano group in 4-Cyano-2,6-dimethylpyridine 1-oxide strongly withdraws electrons, activating the pyridine ring for nucleophilic attacks at the 3- and 5-positions. In contrast, the chloro group in 4-Chloro-2,6-dimethylpyridine 1-oxide provides moderate electron withdrawal, while the amino group in 4-Amino-2,6-dimethylpyridine 1-oxide donates electrons, altering reactivity patterns .

- Steric Effects : The 2,6-dimethyl groups in all analogs create steric hindrance, limiting substitution at adjacent positions. This is critical in directing regioselectivity during synthetic modifications .

Physicochemical Properties

- Solubility: The cyano group in 4-Cyano-2,6-dimethylpyridine 1-oxide increases polarity compared to its chloro analog, enhancing solubility in polar aprotic solvents (e.g., DMF or DMSO).

- Stability: The N-oxide moiety in all analogs improves thermal stability relative to non-oxidized pyridines but may render the compounds sensitive to strong reducing agents .

Biological Activity

4-Cyano-2,6-dimethylpyridine 1-oxide is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's mechanisms of action, biological effects, and relevant studies.

Chemical Structure and Properties

The molecular formula of 4-cyano-2,6-dimethylpyridine 1-oxide is C_9H_10N_2O, with a molecular weight of approximately 164.16 g/mol. It features a pyridine ring substituted with a cyano group at position 4 and two methyl groups at positions 2 and 6, along with an oxygen atom at position 1. This unique structure contributes to its reactivity and biological activity.

Research indicates that the electron-withdrawing nature of the cyano group enhances the nucleophilicity at the nitrogen atom, facilitating interactions with various biological targets. The compound has been shown to bind to specific enzymes involved in metabolic pathways, which is crucial for predicting its pharmacokinetic properties and potential side effects .

Antimicrobial Properties

Studies have demonstrated that derivatives of 4-cyano-2,6-dimethylpyridine 1-oxide exhibit antimicrobial activity against various pathogens. For instance, related compounds have shown effectiveness in inhibiting bacterial growth, suggesting potential applications in developing new antibiotics.

Anticancer Effects

The compound has also been investigated for its anticancer properties . Research indicates that it may inhibit cell proliferation in specific cancer cell lines. For example, studies have highlighted its ability to reduce chromosomal aberrations in mouse bone marrow cells exposed to mutagens like Dioxidine and Cyclophosphamide, indicating a protective effect against genotoxic agents .

Study on Cytogenetic Effects

A significant study explored the effect of 2,6-dimethylpyridine-N-oxide (Ivin) on cytogenetic effects caused by Dioxidine in mice. It was found that Ivin significantly reduced the frequency of chromosomal aberrations at various doses (710 mg/kg bw reduced aberrations by 55.56%, while 0.7 mg/kg bw reduced them by 74.08%) compared to controls . This suggests a strong antimutagenic effect associated with Ivin.

Bioconversion Studies

Another study focused on the bioconversion capabilities of Burkholderia sp. MAK1 using pyridine derivatives. The whole cells were able to convert various pyridin-2-amines into their hydroxylated forms, demonstrating the potential for biotechnological applications involving pyridine derivatives .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Cyano-2-methylpyridine | Cyano group at position 4; one methyl | Simpler structure; less steric hindrance |

| 2-Cyano-6-methylpyridine | Cyano group at position 2; one methyl | Different position affects reactivity |

| 3-Cyano-4-methylpyridine | Cyano group at position 3; one methyl | Variation in electronic properties |

| 4-Cyano-3-methylpyridine | Cyano group at position 4; one methyl | Potentially different biological activity |

This table illustrates how structural variations among pyridine derivatives influence their chemical reactivity and biological activity.

Q & A

Q. What are the recommended methods for synthesizing 4-Cyano-2,6-dimethylpyridine 1-oxide in laboratory settings?

A practical approach involves alkylation of pyridine 1-oxide derivatives followed by cyanide substitution. For example, methyl fluorosulfonate can alkylate the nitrogen in pyridine 1-oxides to form a reactive quaternary salt, which reacts with potassium cyanide (KCN) to introduce cyano groups at the 2- and 6-positions. This method, adapted from studies on 3-hydroxymethylpyridine 1-oxide, achieves regioselective dicyanation . Key steps include:

- Alkylation : Reacting 2,6-dimethylpyridine 1-oxide with methyl fluorosulfonate in anhydrous conditions.

- Cyanide Substitution : Treating the intermediate with KCN in a polar aprotic solvent (e.g., DMF) at 60–80°C.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.

Q. How can researchers confirm the structural integrity of 4-Cyano-2,6-dimethylpyridine 1-oxide using spectroscopic techniques?

A multi-technique approach is essential:

Q. What are the key reactivity patterns of 4-Cyano-2,6-dimethylpyridine 1-oxide in nucleophilic substitution reactions?

The cyano and N-oxide groups create distinct reactivity:

- Electrophilic Sites : The 4-cyano group enhances electrophilicity at the 3- and 5-positions, enabling nucleophilic aromatic substitution (e.g., with amines or thiols).

- Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the cyano group to an amine, forming 4-amino-2,6-dimethylpyridine 1-oxide, a precursor for heterocyclic analogs .

- N-Oxide Reactivity : The N-oxide moiety can participate in deoxygenation (using PCl₃) or serve as a directing group in metal-catalyzed cross-couplings .

Advanced Research Questions

Q. What mechanistic insights exist regarding the introduction of cyano groups into pyridine N-oxide systems?

The alkylation-cyanidation mechanism involves two steps:

Alkylation : Methyl fluorosulfonate generates a highly electrophilic 1-methoxypyridinium intermediate.

Cyanide Attack : KCN performs a nucleophilic substitution at the 2- and 6-positions, favored by the electron-withdrawing N-oxide and steric accessibility of these positions. Computational studies suggest that the methyl groups at 2,6-positions sterically hinder competing pathways, enhancing regioselectivity .

Q. How does the electronic environment of 4-Cyano-2,6-dimethylpyridine 1-oxide influence its participation in cross-coupling reactions?

The electron-deficient pyridine ring (due to N-oxide and cyano groups) facilitates oxidative addition in palladium-catalyzed reactions. For example:

- Suzuki-Miyaura Coupling : The 4-cyano group stabilizes the transition state, enabling coupling with aryl boronic acids at the 3-position. This has been validated in related tribromopyridine systems .

- Buchwald-Hartwig Amination : The N-oxide directs amination to the 4-position, forming substituted pyridine derivatives for pharmaceutical exploration .

Q. What strategies can resolve contradictions in reported synthetic yields of 4-Cyano-2,6-dimethylpyridine 1-oxide derivatives?

Discrepancies often arise from reaction conditions or purification methods. Mitigation strategies include:

- Optimized Solvent Systems : Using DMF instead of THF improves cyanide solubility and reaction homogeneity .

- Inert Atmosphere : Rigorous exclusion of moisture prevents hydrolysis of intermediates.

- Analytical Controls : Monitoring reaction progress via TLC or LC-MS minimizes over-reduction or side-product formation. For example, over-alkylation can be detected early and corrected .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.